[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464462
InChI: InChI=1S/C17H25N3O2/c18-9-11-19-10-8-16(12-19)20(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m0/s1
SMILES: C1CC1N(C2CCN(C2)CCN)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13464462

Molecular Formula: C17H25N3O2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
IUPAC Name benzyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C17H25N3O2/c18-9-11-19-10-8-16(12-19)20(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m0/s1
Standard InChI Key XDFOMUHPRAYHJH-INIZCTEOSA-N
Isomeric SMILES C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCN
SMILES C1CC1N(C2CCN(C2)CCN)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(C2CCN(C2)CCN)C(=O)OCC3=CC=CC=C3

Introduction

Molecular Structure and Stereochemical Significance

The compound features a pyrrolidine ring substituted at the 3-position with a cyclopropyl-carbamic acid benzyl ester group and a 2-aminoethyl side chain. Its molecular formula is C₁₇H₂₅N₃O₂, with a molecular weight of 303.4 g/mol . The (S) configuration at the pyrrolidine ring’s 3-position is critical for its biological interactions, as stereochemistry often dictates binding affinity to enzymes or receptors.

Key Structural Features:

  • Pyrrolidine Core: A five-membered saturated nitrogen ring providing conformational rigidity.

  • Cyclopropyl Group: Introduces steric constraints, enhancing metabolic stability compared to linear alkyl chains.

  • Benzyl Carbamate: A protective group that can be cleaved under specific conditions, enabling modular synthesis .

  • 2-Aminoethyl Side Chain: A primary amine that facilitates hydrogen bonding and ionic interactions in biological systems .

Synthetic Pathways and Optimization

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves multi-step organic reactions, often leveraging stereoselective techniques.

Stepwise Synthesis Protocol

  • Pyrrolidine Functionalization:

    • The pyrrolidine ring is synthesized via cyclization of γ-aminobutyraldehyde derivatives, followed by resolution using chiral auxiliaries to achieve the (S)-configuration .

  • Introduction of the 2-Aminoethyl Group:

    • A Michael addition or reductive amination attaches the aminoethyl moiety. For example, ethylenediamine may react with a ketone intermediate under catalytic hydrogenation .

  • Cyclopropyl Carbamate Formation:

    • Cyclopropanation via Simmons-Smith reaction, followed by carbamate coupling using benzyl chloroformate in the presence of a base like triethylamine .

Critical Reaction Conditions

StepReagents/CatalystsTemperatureYield
CyclizationNaBH₃CN, MeOH0–25°C68%
Reductive AminationPd/C, H₂50°C75%
Carbamate CouplingBenzyl chloroformate, Et₃NRT82%

Physicochemical Properties

Basic Properties

  • Molecular Weight: 303.4 g/mol

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the carbamate group .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, CH₂Ph), 3.85–3.70 (m, 1H, pyrrolidine-CH), 2.90–2.60 (m, 4H, NH₂-CH₂-CH₂) .

  • IR: Peaks at 1680 cm⁻¹ (C=O, carbamate) and 3350 cm⁻¹ (N-H stretch) .

  • MS: m/z 304.2 [M+H]⁺, consistent with molecular weight .

Biological Activity and Mechanisms

While direct pharmacological data for this compound is limited, structural analogs exhibit notable bioactivity:

Enzyme Inhibition

  • Carboxypeptidase Interaction: The cyclopropyl group may hinder enzyme active sites, as seen in similar carbamate inhibitors.

  • Aminopeptidase Modulation: The primary amine could chelate metal ions in metalloproteases, altering catalytic activity.

Receptor Binding

  • GPCR Targeting: Pyrrolidine derivatives often act as agonists/antagonists for neurotransmitter receptors (e.g., dopamine, serotonin) .

Applications in Drug Development

Prodrug Design

The benzyl carbamate acts as a protecting group, enabling controlled release of active amines in vivo. For example, enzymatic cleavage in the liver could yield a therapeutic amine .

Structural Analogs in Clinical Trials

CompoundTargetPhase
EVT-8056034Neuropathic painII
EVT-8055871Anticancer (kinase inhibition)Preclinical

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBioactivity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl esterC₁₇H₂₁ClN₂O₃Chloroacetyl vs. aminoethylHigher reactivity
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl esterC₁₈H₂₇N₃O₃Propionyl vs. cyclopropylEnhanced solubility

Future Directions

Further studies should focus on:

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic pathways.

  • Target Identification: High-throughput screening to map biological targets.

  • Stereochemical Optimization: Exploring (R)-isomers for comparative efficacy.

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